2-Furyl-2-thiazolyl ketone

Overview

Description

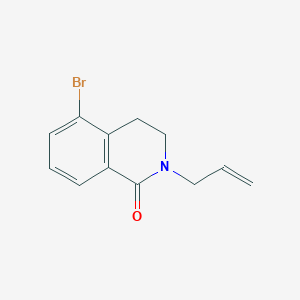

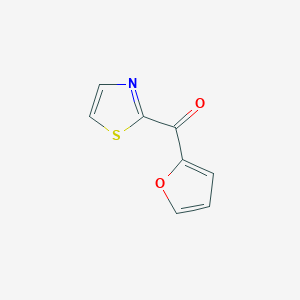

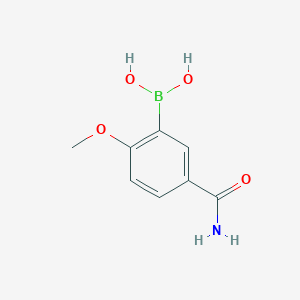

2-Furyl-2-thiazolyl ketone is a chemical compound with the molecular formula C8H5NO2S . It is a volatile heterocyclic flavor compound that may be formed in food due to the Maillard reaction .

Synthesis Analysis

The synthesis of furfuryl ketones and furylacetic acid derivatives has been accomplished by various methods . A simple preparative method has been developed for the synthesis of aryl(furfuryl) ketones, amides, and furylacetic acid esters, based on radical alkylation of furan derivatives .Molecular Structure Analysis

The molecular weight of 2-Furyl-2-thiazolyl ketone is 179.2 . The structure of this compound includes a five-membered heteroaromatic ring, which is an important scaffold of a large number of synthetic compounds .Scientific Research Applications

Asymmetric Synthesis

2-Furyl-2-thiazolyl ketone is involved in the asymmetric synthesis of chiral tertiary 2-furyl alcohols. These compounds are important intermediates in the creation of bioactive compounds. A study by Wu et al. (2008) demonstrated the enantioselective synthesis of these alcohols through asymmetric 2-furyl additions catalyzed by a titanium catalyst of (S)-BINOL, achieving good to excellent enantioselectivities (Wu et al., 2008).

Photochemical Reactions

2-Furyl vinyl ketones, including 2-furyl-2-thiazolyl ketone, are used in flow photo-Nazarov reactions to produce furan-fused cyclopentanones. Ashley et al. (2018) described this process, which uses mild flow photochemistry conditions to cyclize compounds that are traditionally difficult to cyclize with typical acid mediated methods. This methodology is pivotal in synthesizing core structures of biologically active natural products (Ashley et al., 2018).

Basicity and Structure Analysis

The basicity and structural aspects of α, β-unsaturated heterocyclic ketones, including 2-furyl-2-thiazolyl ketone, have been studied. Tsukerman et al. (1966) measured the protolytic equilibrium constants of these compounds, providing insights into their basicity and the impact of the position of the carbonyl group on their properties (Tsukerman et al., 1966).

Catalytic Cyclopropanation

2-Furyl-2-thiazolyl ketone is involved in the catalytic cyclopropanation of alkenes via (2-furyl)carbene complexes. Miki et al. (2002) explored this process, which forms (2-furyl)cyclopropanes in good yields, proceeding via (2-furyl)carbene-chromium intermediates formed in situ from ene-yne-ketones (Miki et al., 2002).

properties

IUPAC Name |

furan-2-yl(1,3-thiazol-2-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2S/c10-7(6-2-1-4-11-6)8-9-3-5-12-8/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPDZXDBCHKCECB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)C2=NC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Furyl-2-thiazolyl ketone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-2-one](/img/structure/B3213807.png)

![4-[1-(1H-imidazol-1-yl)ethyl]-Benzonitrile](/img/structure/B3213818.png)

![L-Lysine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N6-(1-oxododecyl)-](/img/structure/B3213833.png)

![1-(1-Adamantyl)-3-[4-(methanesulfonamido)cyclohexyl]urea](/img/structure/B3213887.png)